molecular formula C22H22O2 B8398332 3-(Trityloxy)-1-propanol

3-(Trityloxy)-1-propanol

Cat. No.: B8398332
M. Wt: 318.4 g/mol
InChI Key: YCTXPSAULMVEOX-UHFFFAOYSA-N
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Description

The compound 3-(Trityloxy)-1-propanol, characterized by a triphenylmethyl (trityl) group attached to the oxygen atom at the third carbon of 1-propanol, is a protected alcohol commonly used in organic synthesis. The trityl group acts as a protective moiety for hydroxyl groups due to its steric bulk and stability under basic conditions, enabling selective reactions in multi-step syntheses. Instead, the available data focuses on structurally and functionally analogous 1-propanol derivatives with diverse substituents. This article will compare these related compounds based on their chemical properties, applications, and research findings.

Properties

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-trityloxypropan-1-ol

InChI

InChI=1S/C22H22O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2

InChI Key

YCTXPSAULMVEOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Overview of Analogs

The table below summarizes key 1-propanol derivatives from the evidence, highlighting their structural features and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Functional Group Key Applications References
3-(Methylthio)-1-propanol Not provided C₄H₁₀OS 106.19 g/mol Methylthio (-SCH₃) Enhances saltiness perception in food; detected in fermented products like yogurt
3-(4-Hydroxyphenyl)-1-propanol Not provided C₉H₁₂O₂ 152.19 g/mol Phenolic hydroxyl (-C₆H₄OH) Internal standard in GC-MS for quantifying polyphenols and triterpenic acids
3-Ethoxy-1-propanol Not provided C₅H₁₂O₂ 104.15 g/mol Ethoxy (-OCH₂CH₃) Minor volatile compound in mead; contributes to flavor profiles
3-(Carbobenzoxyamino)-1-propanol 34637-22-4 C₁₁H₁₅NO₃ 209.25 g/mol Carbobenzoxy (Cbz) protected amine Intermediate in peptide synthesis; >98% purity in HPLC analysis
3-(Methylamino)-1-propanol Not provided C₄H₁₁NO 89.14 g/mol Methylamino (-NHCH₃) Redisperses compacted solids (e.g., antiperspirants) for analytical purposes
3-(Trimethylsilyl)-1-propanol 2917-47-7 C₆H₁₆OSi 132.28 g/mol Trimethylsilyl (-Si(CH₃)₃) Used in silicon-based polymer synthesis; stable silyl protecting group
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol 908291-72-5 C₁₉H₁₈O₂ 278.35 g/mol Naphthalenyloxy (-OC₁₀H₇), phenyl Likely intermediate in pharmaceuticals or agrochemicals (limited data)

Detailed Analysis of Key Compounds

3-(Methylthio)-1-Propanol
  • Structure & Function : The methylthio group (-SCH₃) imparts sulfurous aroma, contributing to flavor modulation in food.
  • Applications: Enhances saltiness perception by 20–30% in low-sodium foods, acting synergistically with sodium ions . Detected in enzyme-treated soymilk yogurt (4.80% concentration at initial storage), though levels decline during fermentation . Identified as a minor volatile in mead, contributing to complex flavor profiles .
3-(4-Hydroxyphenyl)-1-Propanol
  • Analytical Utility: Serves as an internal standard in GC-MS for quantifying phenolic compounds due to its stability and distinct retention time . Enables precise measurement of polyphenols in fruit-supplemented bakery products, ensuring reproducibility in food chemistry studies .
3-(Carbobenzoxyamino)-1-Propanol
  • Synthetic Use: The Cbz group protects amines during peptide synthesis, allowing selective deprotection under mild hydrogenolysis conditions. High purity (>98% HPLC) makes it ideal for pharmaceutical intermediates .
3-(Trimethylsilyl)-1-Propanol
  • Protection & Stability :
    • The trimethylsilyl group shields hydroxyls in silicon-based polymers, resisting hydrolysis under acidic conditions .
    • CAS 2917-47-7; molecular weight 132.28 g/mol; used in specialty coatings and adhesives.

Comparative Functional Insights

  • Food Science: 3-(Methylthio)-1-propanol and 3-ethoxy-1-propanol are flavor modulators, whereas 3-(4-hydroxyphenyl)-1-propanol aids analytical quantification .
  • Organic Synthesis: Cbz- and silyl-protected derivatives (e.g., 3-(Carbobenzoxyamino)-1-propanol, 3-(Trimethylsilyl)-1-propanol) enable selective reactions, contrasting with 3-(methylamino)-1-propanol, which aids material redispersion .

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